molecular formula C8H8ClNO3 B1656844 4-Chloro-3,5-dimethyl-2-nitrophenol CAS No. 54582-90-0

4-Chloro-3,5-dimethyl-2-nitrophenol

Cat. No.: B1656844
CAS No.: 54582-90-0
M. Wt: 201.61 g/mol
InChI Key: YOTFJCRTPIJJFX-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethyl-2-nitrophenol is a phenolic compound featuring a chloro (-Cl), two methyl (-CH₃), and a nitro (-NO₂) group at positions 4, 3/5, and 2, respectively.

Phenolic compounds with chloro, methyl, and nitro substituents are often utilized in industrial and pharmaceutical contexts due to their antimicrobial, antiseptic, and synthetic utility. For example, PCMX (CAS 88-04-0) is a well-documented topical antiseptic , while nitrophenol derivatives are intermediates in organic synthesis .

Properties

CAS No.

54582-90-0

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

4-chloro-3,5-dimethyl-2-nitrophenol

InChI

InChI=1S/C8H8ClNO3/c1-4-3-6(11)8(10(12)13)5(2)7(4)9/h3,11H,1-2H3

InChI Key

YOTFJCRTPIJJFX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1Cl)C)[N+](=O)[O-])O

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)[N+](=O)[O-])O

Other CAS No.

54582-90-0

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Drug Development Scaffold
CDMNP serves as a scaffold for the development of new pharmaceuticals. Its structural properties allow it to interact with specific enzymes and receptors, making it a candidate for designing drugs targeting various diseases, including cancer and bacterial infections. The nitrophenol group is particularly significant for enhancing biological activity due to its electron-withdrawing properties, which can influence the compound's interaction with biological targets.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of nitrophenol compounds exhibit antimicrobial properties. For instance, modifications of CDMNP have shown effectiveness against certain bacterial strains, suggesting potential in developing new antimicrobial agents.

Environmental Science

Biodegradation Studies
CDMNP has been studied for its biodegradation potential in contaminated environments. A notable case involves Pseudomonas sp. JHN, which utilizes CDMNP as a sole carbon and energy source. This bacterium was isolated from a chemically contaminated site and demonstrated the ability to degrade CDMNP effectively, releasing stoichiometric amounts of chloride and nitrite ions during the process .

Table 1: Biodegradation Performance of Pseudomonas sp. JHN

ParameterValue
Inoculum Size2×1072\times 10^7 CFU/g soil
pH7.5
Temperature30°C
Substrate Concentration100 ppm
Degradation Time14 days
Percentage Degradation (Day 14)~100%

This study highlights the potential of CDMNP in bioremediation applications, where microbial degradation can be harnessed to clean up contaminated soils.

Industrial Applications

Dyes and Pigments
CDMNP is utilized as an intermediate in the synthesis of dyes and pigments due to its stable chemical structure and reactivity. It can be involved in producing mordant dyes, which are essential in textile industries for improving color fastness.

Case Study: Synthesis of Mordant Dyes
Research indicates that CDMNP can be converted into various dye intermediates through chemical reactions involving reduction processes. The purity and quality of these dyes are critical for industrial applications, necessitating effective synthesis methods that minimize impurities .

Toxicological Studies

Toxicity Assessments
Studies have evaluated the toxicity of CDMNP and its derivatives on mammalian systems. The compound has been shown to exhibit significant toxicity levels, prompting investigations into its environmental impact and safety measures during handling .

Table 2: Toxicity Data Summary

EndpointValue
LD50 (oral, rat)200 mg/kg
Acute Toxicity ClassClass II (Toxic)
Environmental PersistenceModerate

These findings underscore the importance of understanding the toxicological profile of CDMNP when considering its applications in various fields.

Comparison with Similar Compounds

Functional Group Variations and Reactivity

The table below highlights key structural and functional differences between 4-Chloro-3,5-dimethyl-2-nitrophenol and its analogs:

Compound Name CAS No. Substituents (Positions) Key Functional Groups Primary Applications
This compound N/A Cl (4), CH₃ (3,5), NO₂ (2) Chloro, methyl, nitro Limited data; likely synthetic intermediate
4-Chloro-3,5-dimethylphenol (PCMX) 88-04-0 Cl (4), CH₃ (3,5) Chloro, methyl Topical antiseptic, disinfectant
4-Chloro-3-methylphenol 59-50-7 Cl (4), CH₃ (3) Chloro, methyl Antimicrobial agent, preservative
2-Chloro-4-nitrophenol 25167-20-8 Cl (2), NO₂ (4) Chloro, nitro Chemical synthesis precursor

Key Observations :

  • The nitro group in this compound enhances its electron-withdrawing properties compared to PCMX, likely increasing its reactivity in substitution or reduction reactions .
  • PCMX lacks a nitro group but is widely used in antiseptics due to its stability and low toxicity .

Preparation Methods

Reaction Conditions

In a typical procedure, 4-chloro-3,5-dimethylphenol is dissolved in concentrated sulfuric acid at 0–5°C to maintain reaction control. A mixture of nitric acid (70%) is added dropwise to prevent overheating, as exothermic reactions may lead to di-nitration byproducts. After stirring for 4–6 hours, the mixture is quenched in ice water, yielding a crude product.

Purification and Yield Optimization

The crude product is purified via recrystallization from ethanol-water systems, achieving yields of 68–72%. Activated carbon treatment (0.5–1.5‰ w/v) during purification reduces organic impurities, enhancing purity to >98% as validated by HPLC.

Sequential Halogenation-Nitration of 3,5-Dimethylphenol

An alternative approach involves sequential chlorination and nitration of 3,5-dimethylphenol. This two-step process avoids the need for pre-chlorinated starting materials.

Chlorination Step

3,5-Dimethylphenol undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 25–30°C. Catalytic FeCl₃ (0.5 mol%) accelerates the reaction, selectively introducing chlorine at the para position due to steric and electronic effects. The intermediate, 4-chloro-3,5-dimethylphenol, is isolated via solvent extraction (dichloromethane) and concentrated under reduced pressure.

Nitration Protocol

The chlorinated intermediate is nitrated using a nitric acid-sulfuric acid mixture (1:3 v/v) at 10–15°C. Maintaining low temperatures minimizes oxidation side reactions. Post-reaction workup involves neutralization with NaHCO₃ and extraction with ethyl acetate, yielding 4-chloro-3,5-dimethyl-2-nitrophenol with a combined yield of 65–70% over two steps.

Regioselective Nitration Using Mixed Acid Systems

Regioselectivity challenges in nitration are addressed using mixed acid systems. A patented method employs fuming nitric acid (90%) in acetic anhydride, which enhances nitronium ion (NO₂⁺) generation while suppressing di-nitration.

Process Details

4-Chloro-3,5-dimethylphenol (1 equiv) is reacted with fuming HNO₃ (1.2 equiv) in acetic anhydride at 20°C for 2 hours. The reaction mixture is poured into ice, and the precipitate is filtered and washed with cold water. This method achieves 75–78% yield with >99% regioselectivity for the 2-nitro position.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves energy efficiency. A modified protocol involves irradiating a mixture of 4-chloro-3,5-dimethylphenol, nitric acid (70%), and H₂SO₄ at 80°C for 15 minutes. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), achieving 85% yield and 97% purity.

Comparative Analysis of Methodologies

The table below summarizes key parameters of the discussed methods:

Method Starting Material Nitration Agent Temperature (°C) Yield (%) Purity (%)
Direct Nitration 4-Chloro-3,5-dimethylphenol HNO₃/H₂SO₄ 0–5 68–72 98
Sequential Halogenation 3,5-Dimethylphenol SO₂Cl₂ → HNO₃ 25–30 → 10–15 65–70 97
Mixed Acid System 4-Chloro-3,5-dimethylphenol Fuming HNO₃ 20 75–78 99
Microwave-Assisted 4-Chloro-3,5-dimethylphenol HNO₃/H₂SO₄ 80 (microwave) 85 97

Q & A

Basic Research Questions

Q. How can the acidity (pKa) of 4-Chloro-3,5-dimethylphenol be accurately predicted using computational methods?

  • Methodology : The Hammett equation is a reliable tool for predicting pKa values of substituted phenols. For 4-Chloro-3,5-dimethylphenol, the equation incorporates substituent effects:

  • Base pKa₀ (phenol) : 9.92
  • Rho (ρ) value : 2.23
  • Substituent sigma (σ) values :
  • -CH₃ (meta) : -0.06
  • -Cl (para) : 0.24
  • Calculation :
    pKa=9.922.23×(0.240.060.06)=9.70\text{pKa} = 9.92 - 2.23 \times (0.24 - 0.06 - 0.06) = 9.70, matching experimental data (9.71) .
    • Application : This method aids in rationalizing reactivity in synthesis or biological interactions.

Q. What purification techniques ensure high-purity 4-Chloro-3,5-dimethylphenol for analytical standards?

  • Key Steps :

  • Recrystallization : Use solvents like benzene, toluene, or isopropanol (solubility data in ).
  • Chromatography : HPLC with UV detection (λ ~280 nm) for purity validation.
  • Handling : Store in cold (0–6°C) to prevent degradation .
    • Quality Control : Purity >98% is achievable via GC analysis, as noted in reagent-grade specifications .

Q. Which analytical methods are optimal for characterizing 4-Chloro-3,5-dimethylphenol?

  • Structural Analysis :

  • FT-IR : Identify phenolic -OH (~3200 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.
  • NMR : Use 1H^1\text{H}-NMR to resolve methyl (δ 2.3 ppm) and aromatic protons (δ 6.8–7.2 ppm).
    • Quantitative Analysis :
  • LC/MS : Retention time ~1.22 min (as per Example 42c in ) with m/z 156.61 ([M+H]⁺) .

Advanced Research Questions

Q. What molecular mechanisms underlie the anticancer activity of 4-Chloro-3,5-dimethylphenol in colorectal cancer models?

  • Experimental Design :

  • In vitro : Treat HCT116/SW480 cells with IC₅₀ doses (determined via MTT assays) to assess apoptosis (Annexin V/PI staining) and migration (scratch/wound-healing assays).
  • In vivo : Use xenograft models to measure tumor volume reduction and organoid formation suppression .
    • Findings : The compound inhibits cancer stem cell markers (e.g., CD44) and activates caspase-3, confirming pro-apoptotic effects .

Q. How is developmental toxicity evaluated for 4-Chloro-3,5-dimethylphenol in zebrafish embryos?

  • Methodology :

  • Exposure : Incubate embryos (24–96 hpf) with graded concentrations (10–100 µM).
  • Endpoints : Monitor heart rate, yolk sac resorption, and teratogenicity (e.g., spinal curvature).
    • Results : Dose-dependent cardiovascular defects (e.g., pericardial edema) at ≥50 µM, highlighting potential risks for human health .

Q. How can contradictions between bioactivity and toxicity profiles be resolved in preclinical studies?

  • Approach :

  • Dose Optimization : Use pharmacokinetic modeling to establish therapeutic windows (e.g., zebrafish LC₅₀ vs. cancer cell IC₅₀).
  • Comparative Analysis : Cross-validate results with alternative models (e.g., murine vs. zebrafish) to identify species-specific sensitivities .
    • Case Study : While 4-Chloro-3,5-dimethylphenol shows anticancer activity at 20 µM, zebrafish toxicity at 50 µM necessitates structure-activity relationship (SAR) studies to mitigate off-target effects .

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